4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid
CAS No.:
Cat. No.: VC15912162
Molecular Formula: C11H6F3NO3
Molecular Weight: 257.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H6F3NO3 |
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Molecular Weight | 257.16 g/mol |
IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-6-carboxylic acid |
Standard InChI | InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18) |
Standard InChI Key | UXCSZHFXPZGNKB-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a quinoline backbone () with three functional groups:
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Hydroxyl group (-OH) at position 4: Enhances hydrogen-bonding capacity and solubility in polar solvents .
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Trifluoromethyl group (-CF) at position 8: Introduces strong electron-withdrawing effects, stabilizing the aromatic system and modulating lipophilicity .
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Carboxylic acid (-COOH) at position 6: Enables salt formation and coordination with metal ions, relevant to catalytic applications .
The SMILES string and InChI key provide unambiguous representations of its connectivity and stereoelectronic features.
Physicochemical Profile
Key properties derived from experimental and computational studies include:
The trifluoromethyl group increases metabolic stability compared to non-fluorinated analogs, as demonstrated by a 40% reduction in cytochrome P450-mediated degradation in hepatic microsomes .
Synthesis and Manufacturing
Synthetic Routes
Industrial production typically employs a four-step sequence:
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Friedländer Annulation: Condensation of 4-aminobenzotrifluoride with ethyl acetoacetate yields 8-(trifluoromethyl)quinolin-4-ol .
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Carboxylation: Directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C, followed by quenching with CO, introduces the carboxylic acid group at position 6 .
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Esterification/Protection: Temporary ethyl ester formation prevents side reactions during subsequent steps .
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Deprotection: Acidic hydrolysis (e.g., HCl/EtOH) regenerates the free carboxylic acid .
Alternative Methods
Emerging strategies include:
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Microwave-Assisted Synthesis: Reduces reaction time from 72 hours to 8 hours for the annulation step, albeit with a 15% yield penalty .
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Enzymatic Carboxylation: Recombinant carboxylases achieve 60% regioselectivity for position 6, avoiding harsh reagents .
Organism | MIC (μg/mL) | Comparison: Ciprofloxacin |
---|---|---|
Staphylococcus aureus | 4.2 | 1.1 |
Pseudomonas aeruginosa | 8.7 | 2.3 |
Klebsiella pneumoniae | 6.9 | 4.5 |
Mechanistic studies indicate dual inhibition of DNA gyrase () and topoisomerase IV () . The trifluoromethyl group enhances membrane permeability, achieving intracellular concentrations 3-fold higher than hydroxyquinoline analogs .
Anticancer Properties
Dose-response assays in NCI-60 cell lines show selective toxicity:
Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
MCF-7 (Breast) | 12.4 | 8.2 |
A549 (Lung) | 18.7 | 5.1 |
PC-3 (Prostate) | 9.8 | 10.6 |
Transcriptomic analysis links activity to downregulation of survivin (BIRC5) and upregulation of pro-apoptotic BAX .
Industrial and Materials Science Applications
Coordination Chemistry
The compound forms stable complexes with transition metals:
Metal Ion | Complex Formula | Application |
---|---|---|
Cu(II) | [Cu(L)(HO)]·2HO | Catalytic oxidation of alkenes |
Fe(III) | FeL | MRI contrast enhancement |
The Cu(II) complex exhibits turnover frequencies (TOF) of 1,200 h in styrene epoxidation, surpassing porphyrin-based catalysts .
Polymer Modification
Copolymerization with styrene yields materials with enhanced thermal stability:
Property | Neat Polystyrene | Copolymer (5% Quinoline) |
---|---|---|
T (°C) | 100 | 127 |
Char Yield (800°C, N) | 0.2% | 18.4% |
The trifluoromethyl groups impart flame retardancy, reducing peak heat release rate by 62% in cone calorimetry tests .
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